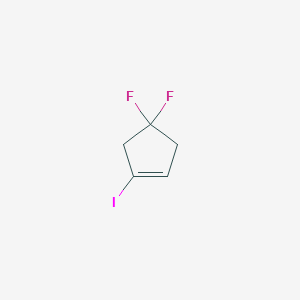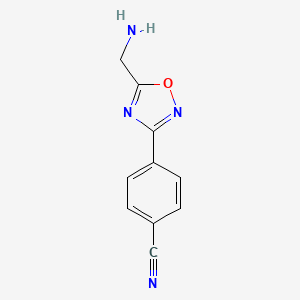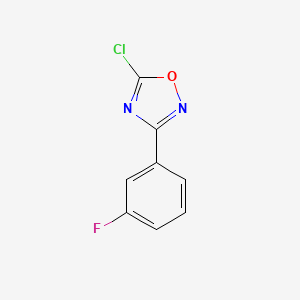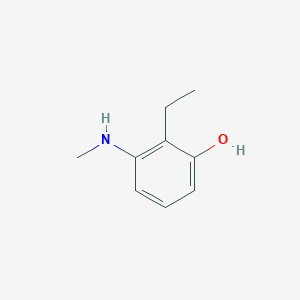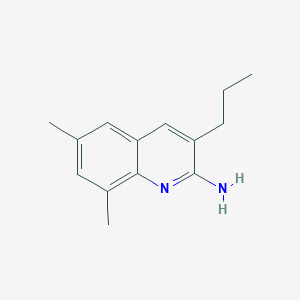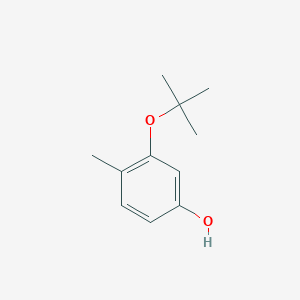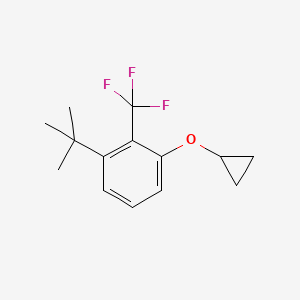![molecular formula C4H7F3N2 B14850424 [1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
[1-(Trifluoromethyl)cyclopropyl]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Trifluoromethyl)cyclopropyl]hydrazine: is a chemical compound with the molecular formula C4H7F3N2 and a molecular weight of 140.11 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further bonded to a hydrazine moiety
准备方法
The synthesis of [1-(Trifluoromethyl)cyclopropyl]hydrazine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with trifluoromethylhydrazine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at a temperature range of 0-50°C to ensure optimal yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
化学反应分析
[1-(Trifluoromethyl)cyclopropyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylcyclopropyl oxides, while substitution reactions can produce a variety of substituted cyclopropyl derivatives .
科学研究应用
[1-(Trifluoromethyl)cyclopropyl]hydrazine has several scientific research applications, including:
作用机制
The mechanism of action of [1-(Trifluoromethyl)cyclopropyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
相似化合物的比较
[1-(Trifluoromethyl)cyclopropyl]hydrazine can be compared with other similar compounds, such as:
Trifluoromethylcyclopropane: This compound lacks the hydrazine moiety and has different chemical properties and reactivity.
Cyclopropylhydrazine: This compound does not contain the trifluoromethyl group, resulting in distinct chemical behavior and applications.
属性
分子式 |
C4H7F3N2 |
|---|---|
分子量 |
140.11 g/mol |
IUPAC 名称 |
[1-(trifluoromethyl)cyclopropyl]hydrazine |
InChI |
InChI=1S/C4H7F3N2/c5-4(6,7)3(9-8)1-2-3/h9H,1-2,8H2 |
InChI 键 |
JBQXZYVTBQTGOD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(F)(F)F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



